molecular formula C27H34NOP B1591543 N-(Dicyclohexylphosphino)-2-(2'-methoxyphenyl)indole CAS No. 947402-60-0

N-(Dicyclohexylphosphino)-2-(2'-methoxyphenyl)indole

Cat. No.: B1591543
CAS No.: 947402-60-0
M. Wt: 419.5 g/mol
InChI Key: CVYNBXIELBXSRJ-UHFFFAOYSA-N
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Description

N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dicyclohexylphosphino group attached to an indole ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound imparts specific chemical properties that make it valuable in different applications.

Scientific Research Applications

N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.

    Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

Safety and Hazards

The safety and hazards of “N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole” are not specified in the available data. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution, where the indole reacts with a methoxybenzene derivative in the presence of a Lewis acid catalyst.

    Attachment of the Dicyclohexylphosphino Group:

Industrial Production Methods

Industrial production of N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dicyclohexylphosphino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted indole derivatives.

Mechanism of Action

The mechanism of action of N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to transition metal centers, forming stable complexes that facilitate catalytic reactions.

    Pathways Involved: In biological systems, the compound may interact with cellular receptors and enzymes, modulating signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(Dicyclohexylphosphino)-2-phenylindole: Similar structure but lacks the methoxy group, resulting in different reactivity and applications.

    N-(Dicyclohexylphosphino)-2-(2’-hydroxyphenyl)indole: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties and biological activities.

Uniqueness

N-(Dicyclohexylphosphino)-2-(2’-methoxyphenyl)indole is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. This makes it a valuable compound in various catalytic and biological applications.

Properties

IUPAC Name

dicyclohexyl-[2-(2-methoxyphenyl)indol-1-yl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34NOP/c1-29-27-19-11-9-17-24(27)26-20-21-12-8-10-18-25(21)28(26)30(22-13-4-2-5-14-22)23-15-6-3-7-16-23/h8-12,17-20,22-23H,2-7,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYNBXIELBXSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC3=CC=CC=C3N2P(C4CCCCC4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587784
Record name 1-(Dicyclohexylphosphanyl)-2-(2-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947402-60-0
Record name 1-(Dicyclohexylphosphanyl)-2-(2-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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